2,2,2-Triphenylacetophenone
Overview
Description
2,2,2-Triphenylacetophenone, also known as Benzopinacolone or Phenyl trityl ketone, is a chemical compound with the molecular formula C26H20O . It is an endocrine disrupter that is medicated through estrogen receptors .
Synthesis Analysis
The asymmetric reduction of 2,2,2-triphenylacetophenone using potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane (a chiral reducing agent) has been reported . Additionally, the dehydrative cyclization of 2,2,2-triphenylacetophenone has also been reported .
Molecular Structure Analysis
The molecular structure of 2,2,2-Triphenylacetophenone consists of a central carbon atom bonded to an oxygen atom and three phenyl groups . The molecular weight of the compound is 348.44 g/mol .
Chemical Reactions Analysis
As mentioned in the synthesis analysis, 2,2,2-Triphenylacetophenone can undergo asymmetric reduction and dehydrative cyclization .
Physical And Chemical Properties Analysis
2,2,2-Triphenylacetophenone is a solid substance with a molecular weight of 348.44 g/mol . It has a boiling point of 498 °C .
Scientific Research Applications
Asymmetric Reduction
2,2,2-Triphenylacetophenone has been used in the asymmetric reduction process. This involves using a chiral reducing agent, such as potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo .
Dehydrative Cyclization
Another application of 2,2,2-Triphenylacetophenone is in dehydrative cyclization . This is a type of reaction where a molecule loses a molecule of water to form a cyclic compound.
Cell Apoptosis and Fluorescence Imaging
Triphenylamines like 2,2,2-Triphenylacetophenone are effective in triggering cell apoptosis in living cells, which aids in fluorescence imaging of apoptosis. They also serve as fluorescent DNA minor groove binders in fixed cells.
Safety and Hazards
When handling 2,2,2-Triphenylacetophenone, it is advised to avoid dust formation, breathing in vapors, mist, or gas, and contact with skin, eyes, or clothing . Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .
properties
IUPAC Name |
1,2,2,2-tetraphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBBKHROQRFCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196881 | |
Record name | 1,2,2,2-Tetraphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
466-37-5 | |
Record name | 1,2,2,2-Tetraphenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Triphenylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, tetraphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, tetraphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,2,2-Tetraphenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-triphenylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraphenylethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2R2AL4JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis pathways for 2,2,2-Triphenylacetophenone highlighted in the research?
A1: The research papers describe two main approaches for synthesizing 2,2,2-Triphenylacetophenone:
- From Benzopinacol: This method utilizes benzopinacol as a starting material and employs a rearrangement reaction catalyzed by para-H3PO4 (PPA) in the presence of glacial acetic acid. [] The research highlights the influence of acetic acid concentration and reaction time on the yield of 2,2,2-Triphenylacetophenone.
- Deoxygenation of Benzophenone: This method involves the deoxygenation of benzophenone using chloromethylsilanes and a zinc-copper couple in an ether solvent. [] This reaction proceeds through a proposed carbene mechanism and yields 2,2,2-Triphenylacetophenone as the major product.
Q2: What spectroscopic techniques were employed to characterize 2,2,2-Triphenylacetophenone?
A2: The research primarily utilizes Infrared (IR) spectroscopy for the characterization of 2,2,2-Triphenylacetophenone. [] Additionally, another study employed a combination of UV-Vis and IR spectroscopy, along with computational methods like Density Functional Theory (DFT), to characterize 2,4-dinitrophenylhydrazone derivatives of various ketones, including 2,2,2-Triphenylacetophenone. [] These techniques helped in identifying characteristic functional groups and confirming the structure of the synthesized compound.
Q3: How does the structure of 2,2,2-Triphenylacetophenone influence its reactivity?
A3: The structure of 2,2,2-Triphenylacetophenone, featuring three bulky phenyl groups attached to the alpha-carbon of the acetophenone moiety, significantly impacts its reactivity. The steric hindrance imposed by these phenyl groups can hinder the approach of other reactants, influencing reaction rates and potentially favoring specific reaction pathways. For instance, the formation of its 2,4-dinitrophenylhydrazone derivative was shown to be influenced by the steric and electronic effects of the substituents, impacting the vibrational frequencies and bond lengths observed in spectroscopic analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.